1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione
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Overview
Description
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes both chloromethyl and diazinane groups
Preparation Methods
The synthesis of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione typically involves multiple steps. One common method involves the chloromethylation of a precursor compound, followed by cyclization to form the diazinane ring. The reaction conditions often require the use of strong acids or bases, and the process may be carried out under an inert atmosphere to prevent unwanted side reactions .
Chemical Reactions Analysis
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful for studying cellular processes .
Comparison with Similar Compounds
1,3-Bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Similar in having chloromethyl groups but lacks the diazinane ring.
1,3-Bis(chloromethyl)tetramethyldisiloxane: Contains chloromethyl groups and a siloxane backbone, differing in its silicon content.
This compound’s unique combination of functional groups and structural features sets it apart from these similar compounds, providing distinct reactivity and applications.
Properties
CAS No. |
29636-74-6 |
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Molecular Formula |
C14H14Cl2N2O3 |
Molecular Weight |
329.2 g/mol |
IUPAC Name |
1,3-bis(chloromethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Cl2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
InChI Key |
ZOMZTVOEQWDHJH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CCl)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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